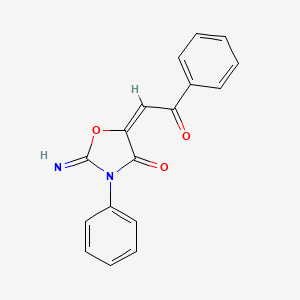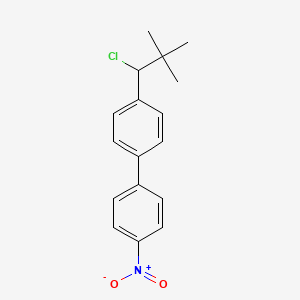![molecular formula C13H14Cl2O2 B14377960 1,1-Dichloro-7,7-dimethyl-5-phenyl-4,6-dioxaspiro[2.4]heptane CAS No. 89995-53-9](/img/structure/B14377960.png)
1,1-Dichloro-7,7-dimethyl-5-phenyl-4,6-dioxaspiro[2.4]heptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Dichloro-7,7-dimethyl-5-phenyl-4,6-dioxaspiro[2.4]heptane is a complex organic compound characterized by its unique spirocyclic structure. This compound features a spiro[2.4]heptane core with two dioxane rings and a phenyl group, making it an interesting subject for various chemical studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dichloro-7,7-dimethyl-5-phenyl-4,6-dioxaspiro[2.4]heptane typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 1,1-dichloro-2,2-dimethylpropane with phenylmagnesium bromide to form the intermediate compound. This intermediate is then subjected to cyclization reactions under controlled conditions to form the spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on maximizing yield and purity. This often includes the use of advanced catalysts and reaction conditions to ensure efficient cyclization and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
1,1-Dichloro-7,7-dimethyl-5-phenyl-4,6-dioxaspiro[2.4]heptane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: Further cyclization can occur under certain conditions, leading to more complex spirocyclic structures.
Common Reagents and Conditions
Nucleophiles: Such as hydroxide ions or amines for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Applications De Recherche Scientifique
1,1-Dichloro-7,7-dimethyl-5-phenyl-4,6-dioxaspiro[2.4]heptane has several applications in scientific research:
Chemistry: Used as a model compound for studying spirocyclic structures and their reactivity.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism of action of 1,1-Dichloro-7,7-dimethyl-5-phenyl-4,6-dioxaspiro[2.4]heptane involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1-Dichloro-2,2-dimethylpropane: A precursor in the synthesis of the target compound.
Spiro[2.4]heptane Derivatives: Other compounds with similar spirocyclic structures.
Phenyl-substituted Dioxanes: Compounds with similar functional groups and reactivity.
Uniqueness
1,1-Dichloro-7,7-dimethyl-5-phenyl-4,6-dioxaspiro[24]heptane is unique due to its specific combination of functional groups and spirocyclic structure
Propriétés
Numéro CAS |
89995-53-9 |
|---|---|
Formule moléculaire |
C13H14Cl2O2 |
Poids moléculaire |
273.15 g/mol |
Nom IUPAC |
2,2-dichloro-7,7-dimethyl-5-phenyl-4,6-dioxaspiro[2.4]heptane |
InChI |
InChI=1S/C13H14Cl2O2/c1-11(2)12(8-13(12,14)15)17-10(16-11)9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3 |
Clé InChI |
ZGEABRDAFHXKQO-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2(CC2(Cl)Cl)OC(O1)C3=CC=CC=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5,6,7,8-Tetrahydrothieno[3,4-b]quinoxaline](/img/structure/B14377895.png)



![6-Bromo-3-[4-(2-methylphenoxy)phenyl]-2-phenylquinazolin-4(3H)-one](/img/structure/B14377926.png)

![1-[(2R,4R)-2-benzoyl-4-phenylpiperidin-1-yl]-2,2-diethylbutan-1-one](/img/structure/B14377934.png)

![1-[(4-Methylpiperazin-1-yl)methyl]naphthalen-2-ol](/img/structure/B14377941.png)


